molecular formula C8H8BrCl B105474 1-(2-Bromoethyl)-4-chlorobenzene CAS No. 6529-53-9

1-(2-Bromoethyl)-4-chlorobenzene

Cat. No. B105474
CAS RN: 6529-53-9
M. Wt: 219.5 g/mol
InChI Key: YAFMYKFAUNCQPU-UHFFFAOYSA-N
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Patent
US05158949

Procedure details

A stirred solution of 4-chlorophenethyl alcohol (131 g) and triphenylphosphine (241.3 g) in dry THF (500 mL) at 0° C. was treated portionwise over 30 min. with N-bromosuccinimide (163.75 g). The resulting black solution was stirred overnight at room temperature, whereupon the THF was evaporated and the residue stirred with ether. The solution was filtered to remove triphenylphosphine oxide and the filtrate evaporated and treated with hexane. The stirred mixture was filtered, evaporated, and the residue distilled under reduced pressure to give 100 g of 4-chlorophenethyl bromide as a colorless liquid, b.p. 85° C. (3 mm Hg).
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
241.3 g
Type
reactant
Reaction Step One
Quantity
163.75 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7]O)=[CH:4][CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:30]N1C(=O)CCC1=O>C1COCC1>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][Br:30])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
131 g
Type
reactant
Smiles
ClC1=CC=C(CCO)C=C1
Name
Quantity
241.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
163.75 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the residue stirred with ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove triphenylphosphine oxide
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
ADDITION
Type
ADDITION
Details
treated with hexane
FILTRATION
Type
FILTRATION
Details
The stirred mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CCBr)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.